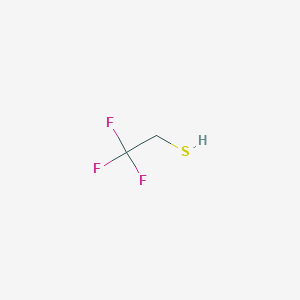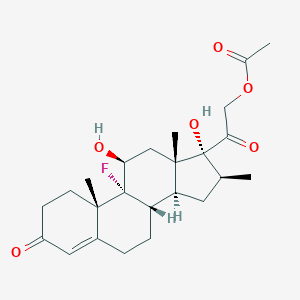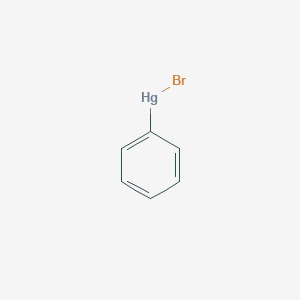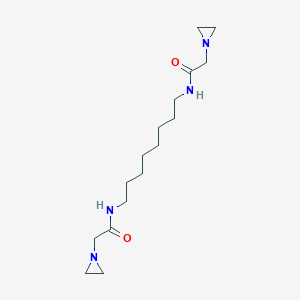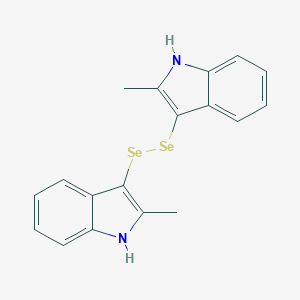
Di(2-methyl-3-indolyl) diselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(2-methyl-3-indolyl) diselenide (DMID) is a compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMID is a selenium-containing compound that belongs to the class of diselenides. It has a molecular formula of C26H20N2Se2 and a molecular weight of 520.4 g/mol.
Wissenschaftliche Forschungsanwendungen
Di(2-methyl-3-indolyl) diselenide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Di(2-methyl-3-indolyl) diselenide has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. In agriculture, Di(2-methyl-3-indolyl) diselenide has been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity. In environmental science, Di(2-methyl-3-indolyl) diselenide has been shown to have the potential to remove pollutants from water and soil.
Wirkmechanismus
The mechanism of action of Di(2-methyl-3-indolyl) diselenide is complex and not fully understood. However, it has been suggested that Di(2-methyl-3-indolyl) diselenide exerts its biological effects through multiple pathways, including the activation of the Nrf2/Keap1 pathway, the inhibition of NF-κB signaling, and the induction of oxidative stress. Di(2-methyl-3-indolyl) diselenide has also been shown to interact with various enzymes, including glutathione peroxidase, thioredoxin reductase, and caspases.
Biochemische Und Physiologische Effekte
Di(2-methyl-3-indolyl) diselenide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant properties, which may be attributed to its ability to activate the Nrf2/Keap1 pathway. Di(2-methyl-3-indolyl) diselenide has also been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit NF-κB signaling. In addition, Di(2-methyl-3-indolyl) diselenide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Di(2-methyl-3-indolyl) diselenide has also been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Di(2-methyl-3-indolyl) diselenide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with Di(2-methyl-3-indolyl) diselenide, including its limited solubility in water and its potential to undergo oxidation in the presence of air.
Zukünftige Richtungen
There are several future directions for the study of Di(2-methyl-3-indolyl) diselenide. One area of research is the development of more efficient synthesis methods for Di(2-methyl-3-indolyl) diselenide. Another area of research is the investigation of the potential applications of Di(2-methyl-3-indolyl) diselenide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, the potential use of Di(2-methyl-3-indolyl) diselenide in agriculture and environmental science should also be explored further. Finally, the development of novel Di(2-methyl-3-indolyl) diselenide derivatives with improved properties should also be investigated.
Synthesemethoden
Di(2-methyl-3-indolyl) diselenide can be synthesized through a variety of methods, including the reaction of indole with selenium dioxide, the reaction of indole with diselenide, and the reaction of indole with selenourea. However, the most common method for synthesizing Di(2-methyl-3-indolyl) diselenide is the reaction of indole with selenenyl chloride in the presence of a base. This method involves the addition of selenenyl chloride to indole in the presence of a base, followed by the formation of Di(2-methyl-3-indolyl) diselenide through a nucleophilic substitution reaction.
Eigenschaften
CAS-Nummer |
1233-38-1 |
|---|---|
Produktname |
Di(2-methyl-3-indolyl) diselenide |
Molekularformel |
C18H16N2Se2 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)diselanyl]-1H-indole |
InChI |
InChI=1S/C18H16N2Se2/c1-11-17(13-7-3-5-9-15(13)19-11)21-22-18-12(2)20-16-10-6-4-8-14(16)18/h3-10,19-20H,1-2H3 |
InChI-Schlüssel |
NJJZNPJBFHOLGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
Synonyme |
Bis(2-methyl-1H-indol-3-yl) perselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



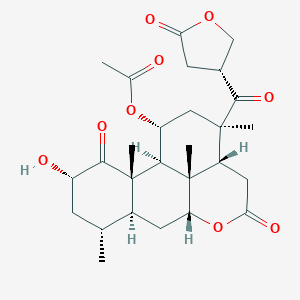
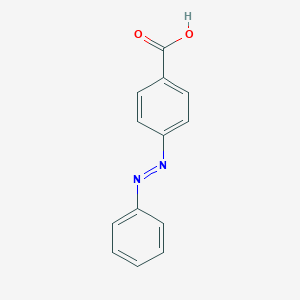

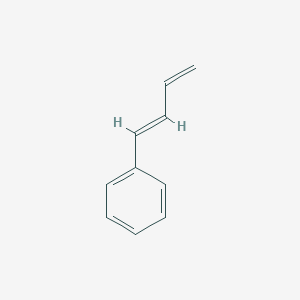
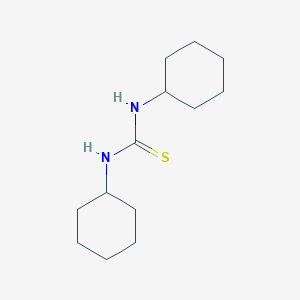
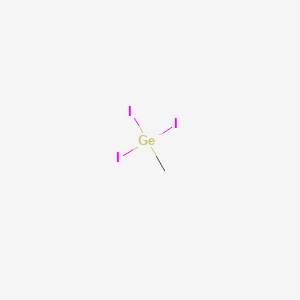
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
phosphonium bromide](/img/structure/B73364.png)
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
